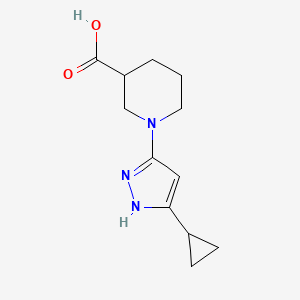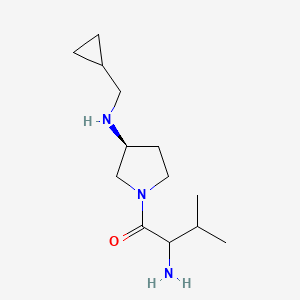
Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Amino-1-(3-bromofenil)-1H-pirazol-4-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por su amplia gama de actividades biológicas y a menudo se utilizan como andamios en la química medicinal. Este compuesto en particular presenta un grupo bromofenilo, que puede influir en su reactividad y propiedades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-Amino-1-(3-bromofenil)-1H-pirazol-4-carboxilato de metilo generalmente implica la ciclocondensación de benzaldehídos sustituidos, malononitrilo e hidracina fenil. Esta reacción se puede llevar a cabo utilizando diversos catalizadores y reactivos, como ascorbato de sodio, yodo molecular, líquidos iónicos, nanopartículas y más . Las condiciones de reacción a menudo incluyen el uso de disolventes verdes y catalizadores heterogéneos para hacer que el proceso sea respetuoso con el medio ambiente.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede escalar utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores reciclables y los principios de la química verde a menudo se enfatizan para minimizar los residuos y reducir el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Amino-1-(3-bromofenil)-1H-pirazol-4-carboxilato de metilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen N-bromosuccinimida (NBS) para la bromación, hidróxido de sodio para la desprotonación y varios catalizadores metálicos para facilitar las reacciones .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 5-Amino-1-(3-bromofenil)-1H-pirazol-4-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se explora como un posible candidato a fármaco debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 5-Amino-1-(3-bromofenil)-1H-pirazol-4-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Amino-1-(3-bromofenil)-3-metil-1H-pirazol-4-carbonitrilo
- Ácido 2-(3-bromofenil)-5-metil-1,3-dioxano-5-carboxílico
Unicidad
El 5-Amino-1-(3-bromofenil)-1H-pirazol-4-carboxilato de metilo es único debido a su patrón de sustitución específico, que puede influir en su reactividad y propiedades biológicas. La presencia del grupo éster metílico y la porción bromofenilo lo distingue de otros compuestos similares y puede conducir a diferentes comportamientos químicos y biológicos .
Propiedades
Fórmula molecular |
C11H10BrN3O2 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
methyl 5-amino-1-(3-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3 |
Clave InChI |
FRLQNUFVSARGLJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




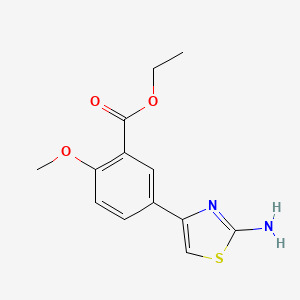
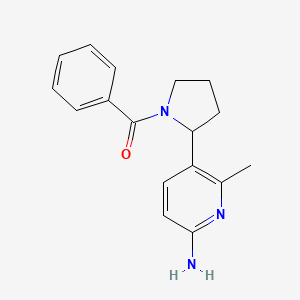
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
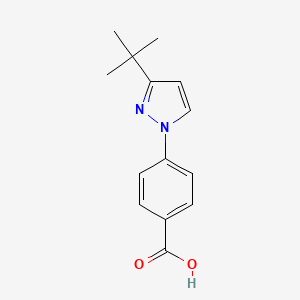

![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)

![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)

